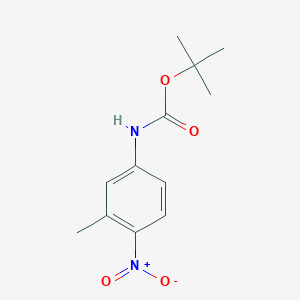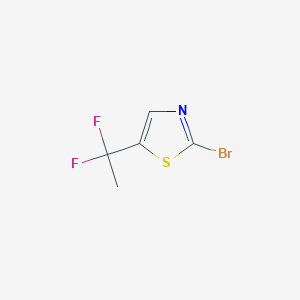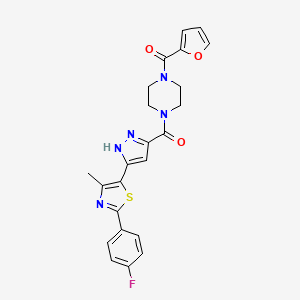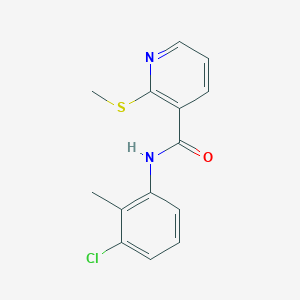
tert-Butyl 3-methyl-4-nitrophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 3-methyl-4-nitrophenylcarbamate (TBMPNC) is a widely used chemical compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a slight odor and is soluble in water. TBMPNC is often used in organic synthesis and is a versatile reagent for the preparation of a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Biologically Active Compounds : Tert-Butyl 3-methyl-4-nitrophenylcarbamate derivatives serve as crucial intermediates in the synthesis of various biologically active compounds. For instance, the compound tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of lung cancer. This compound is synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through steps including acylation, nucleophilic substitution, and reduction, with an optimized method yielding a total of 81% (Zhao, Guo, Lan, & Xu, 2017).
Intermediate for Benziimidazole Compounds : Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized as an important intermediate for biologically active benziimidazole compounds. This synthesis involves a low-cost amination process using simple, inexpensive reagents and yields the compound in 52% yield (Liu Ya-hu, 2010).
Organic Synthesis Building Blocks : Compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from tert-butyl N-hydroxycarbamate, act as building blocks in organic synthesis. These compounds are used as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility in various chemical transformations (Guinchard, Vallée, & Denis, 2005).
Catalytic and Chemical Reactions
Vanadium-Catalyzed Oxidation : Tert-butyl N-hydroxycarbamate undergoes vanadium-catalyzed oxidation to form tert-butyl nitrosoformate. This compound is then used in Diels–Alder reactions with dienes, providing access to a variety of functionalized 3,6-dihydro-2H-1,2-oxazines, highlighting its role in facilitating complex organic reactions (Hoshino, Suzuki, & Honda, 2012).
Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid has been used as an environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-butyl esters and ethers. This process offers mild conditions and good selectivity, preserving the stereochemical integrity of substrates and demonstrating high yields and convenient workup (Li et al., 2006).
Biological and Medical Research
- DNA/Protein Binding and Anticancer Activity : Research on cyclometalated Rh(III) and Ir(III) complexes, involving ligands like 4-tert-butylphenylamine, has shown that these complexes bind efficiently with calf thymus DNA and bovine serum albumin. Their potential anticancer activity has been evaluated, contributing to the understanding of metal-based therapeutics (Mukhopadhyay et al., 2015).
properties
IUPAC Name |
tert-butyl N-(3-methyl-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-9(5-6-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWCKXNWWOLHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)




![4-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2899009.png)


![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/no-structure.png)

![3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2899016.png)

![N-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2899018.png)
